Meta-Bromine Substitution Elevates Computed LogP by ~0.9 Units Versus Des-Bromo Analog
The presence of the meta-bromine substituent substantially increases the computed lipophilicity of 1-(3-bromophenyl)-3-(cyclopropylmethyl)urea relative to its des-bromo analog, 1-(cyclopropylmethyl)-3-phenylurea. This difference is driven by the polarizable, hydrophobic character of bromine. In medicinal chemistry, logP is a critical determinant of membrane permeability, plasma protein binding, and metabolic clearance [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 1-(Cyclopropylmethyl)-3-phenylurea (des-bromo analog); XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.9 (45% increase in computed logP) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A logP difference of ~0.9 units translates to an approximately 8-fold difference in octanol-water partition coefficient, impacting permeability, solubility, and off-target binding profiles, which directly influences compound selection for specific assay conditions.
- [1] PubChem. CID 45888354 (target, XLogP3 = 2.9) vs. CID 2815427 (des-bromo analog, XLogP3 = 2.0). National Center for Biotechnology Information. View Source
